molecular formula C7H15NO B2925127 (2S)-2-Amino-2-cyclopentylethan-1-ol CAS No. 1259906-46-1

(2S)-2-Amino-2-cyclopentylethan-1-ol

Cat. No. B2925127
CAS RN: 1259906-46-1
M. Wt: 129.203
InChI Key: REQSKJYQZWAJFK-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as ACE, is a chiral amino alcohol that has been used in various scientific research studies. It is a cyclopentane derivative that contains a primary amino group and a hydroxyl group. ACE is an important intermediate that is used in the synthesis of various compounds and has been studied for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol is not fully understood. However, it has been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a chiral ligand for various enzymes and receptors in the body. It has also been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a neurotransmitter or modulator in the central nervous system.
Biochemical and Physiological Effects:
(2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been shown to have neuroprotective effects and may protect against neuronal damage. Additionally, (2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have anti-inflammatory effects and may reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-Amino-2-cyclopentylethan-1-ol in lab experiments is its high enantioselectivity. This makes it a useful tool in asymmetric synthesis and in the synthesis of chiral drugs. However, one limitation of using (2S)-2-Amino-2-cyclopentylethan-1-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the study of (2S)-2-Amino-2-cyclopentylethan-1-ol. One possible direction is the development of (2S)-2-Amino-2-cyclopentylethan-1-ol-based drugs for the treatment of neurological disorders. Another direction is the study of (2S)-2-Amino-2-cyclopentylethan-1-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol and its potential therapeutic effects.

Synthesis Methods

The synthesis of (2S)-2-Amino-2-cyclopentylethan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 2-cyclopentenone with sodium borohydride in the presence of a chiral catalyst. Another method involves the reaction of 2-cyclopentenone with hydroxylamine-O-sulfonic acid followed by reduction with sodium borohydride. These methods result in the formation of (2S)-2-Amino-2-cyclopentylethan-1-ol with high enantioselectivity.

Scientific Research Applications

(2S)-2-Amino-2-cyclopentylethan-1-ol has been used in various scientific research studies due to its unique properties. It has been studied for its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been studied for its potential use in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(2S)-2-amino-2-cyclopentylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSKJYQZWAJFK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-2-cyclopentylethan-1-ol

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